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OCSBF-1 protein

Cat. No.: B1179464
CAS No.: 135688-09-4
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Description

Contextualization within Plant Transcriptional Regulation Studies

Plant transcriptional regulation involves a diverse array of transcription factors that interact with cis-acting elements in gene promoters to modulate gene activity. These interactions determine the spatial and temporal patterns of gene expression, which are essential for processes ranging from organ development to stress adaptation. OCSBF-1 is recognized as a DNA-binding protein that interacts with a specific type of cis-acting element known as the ocs-element. nih.govnih.govoup.com The ocs-elements are a family of related 20-base pair DNA sequences characterized by dyad symmetry and are found in the promoters of several plant genes, including those introduced into the plant nucleus through Agrobacterium transformation or by DNA viruses. nih.govnih.govoup.com The study of OCSBF-1 provides insights into how these specific enhancer elements contribute to gene regulation in both native plant contexts and in the presence of foreign genetic material.

Historical Overview of OCSBF-1 Protein Discovery and Initial Characterization

The discovery and initial characterization of OCSBF-1 were linked to the investigation of the ocs-element, first identified in the promoter of the octopine (B30811) synthase (ocs) gene from Agrobacterium tumefaciens T-DNA. This element was found to act as a transcriptional enhancer in plant cells. Research aimed at identifying plant nuclear proteins that specifically bind to this ocs-element led to the isolation and characterization of OCSBF-1 from maize (Zea mays). nih.govnih.govoup.com Early studies described OCSBF-1 as a 21-kilodalton protein. nih.govnih.govoup.com It was found to be encoded by a single-copy, intronless gene in maize. nih.govnih.govoup.com Initial characterization revealed that OCSBF-1 contains a small basic amino acid region and a potential leucine (B10760876) zipper motif, structural features characteristic of the basic region-leucine zipper (bZIP) family of transcription factors. nih.govnih.govresearchgate.net These domains are known to be crucial for DNA binding and protein dimerization in bZIP proteins. researchgate.net

Significance of this compound in Molecular Plant Biology

The significance of OCSBF-1 in molecular plant biology stems from its role as a specific binder of ocs-elements, which are important regulatory sequences in both native and foreign plant gene promoters. Its ability to bind to these elements suggests a role in mediating transcriptional responses associated with genes containing ocs-like sequences. nih.govnih.govoup.com Furthermore, the identification of OCSBF-1 as a member of the bZIP transcription factor family places it within a large and diverse group of proteins known to regulate numerous biological processes in plants, including development, stress responses, and metabolic pathways. researchgate.netsemanticscholar.orgebi.ac.uk The differential expression pattern observed for the OCSBF-1 gene in maize, with higher transcript levels in actively dividing and differentiating cells, suggests its involvement in developmental processes. nih.govnih.govoup.com The finding that OCSBF-1 can also bind to animal AP-1 and CREB sites indicates some degree of conservation in DNA-binding specificity across kingdoms, highlighting potentially fundamental mechanisms of transcriptional regulation. nih.govnih.govresearchgate.net Studies also suggest a potential role for OCSBF-1, along with other bZIP proteins, in regulating genes involved in proline metabolism, linking it to plant responses to abiotic and biotic stresses. semanticscholar.org

Detailed Research Findings:

Research into OCSBF-1 has provided detailed insights into its structure, binding characteristics, and expression.

FeatureDetailSource(s)
Protein Size21 kilodaltons nih.govnih.govoup.com
Gene StructureSingle copy, intronless gene in maize nih.govnih.govoup.com
Protein DomainsBasic amino acid region, Leucine zipper motif nih.govnih.govresearchgate.net
Family MembershipBasic region-leucine zipper (bZIP) transcription factor family nih.govnih.govresearchgate.netebi.ac.uk
DNA Binding SpecificitySpecifically binds to ocs-element sequences. nih.govnih.govoup.com Can also bind to animal AP-1 and CREB sites. nih.govnih.govresearchgate.net nih.govnih.govoup.comresearchgate.net
Functional Binding DomainN-terminal 76 amino acids (basic domain and leucine zipper) sufficient for in vitro binding. nih.govnih.govresearchgate.net
Organism of DiscoveryZea mays (Maize) nih.govnih.govoup.com
UniProt Accession (Maize)P24068 (OBF1) uniprot.orgias.ac.in

Expression Data:

Studies on the expression of the OCSBF-1 gene in maize have shown differential accumulation of its mRNA in various tissues.

Tissue/OrganOCSBF-1 mRNA LevelRelative Level (compared to apical leaf)Source(s)
Basal portion of developing leavesHigh (contains dividing/differentiating cells)40-fold to 50-fold higher nih.govnih.govoup.com
Apical portion of leavesLow (cells are fully differentiated)1x (baseline) nih.govnih.govoup.com
Roots of young plantsSimilar to basal portions of developing leavesHigh nih.govnih.govoup.com
Shoots of young plantsSimilar to basal portions of developing leavesHigh nih.govnih.govoup.com

Properties

CAS No.

135688-09-4

Molecular Formula

C23H26NO2P

Synonyms

OCSBF-1 protein

Origin of Product

United States

Molecular Architecture and Domain Organization of Ocsbf 1 Protein

Primary Structure Analysis and Features

The primary structure of a protein refers to the linear sequence of amino acids linked together by peptide bonds. libretexts.orgmicrobenotes.comcreative-proteomics.com This sequence is fundamental to a protein's three-dimensional structure and function. libretexts.orgmicrobenotes.comcreative-proteomics.com

Amino Acid Composition and Sequence Motifs

OCSBF-1, like other proteins, is composed of a specific sequence of the 20 standard amino acids. microbenotes.comcreative-proteomics.com Analysis of its primary structure reveals key features, including a region rich in basic amino acids and a potential leucine (B10760876) zipper motif. nih.govnih.govresearchgate.netoup.com These features are characteristic of the bZIP family of transcription factors. nih.govnih.govresearchgate.netoup.comuniprot.orgebi.ac.uknih.govapsnet.org

The amino acid sequence of OCSBF-1 from Zea mays (PlantTFDB identifier Zmw_sc01849.1.g00160.1) is provided below. Note that while this source indicates a length of 154 amino acids, the UniProt entry P24068, a reviewed entry, lists the protein length as 151 amino acids.

Generated code

Sequence motifs are short, conserved segments within protein sequences that are often associated with specific functions. meme-suite.orgrcsb.orgfiu.edu OCSBF-1 contains sequence motifs that define its classification as a bZIP protein, particularly within its DNA-binding and dimerization regions. nih.govnih.govresearchgate.netoup.comuniprot.orgebi.ac.uknih.gov

Identification of Conserved Domains

Conserved domains are sequence regions that are conserved across different proteins and are often associated with specific functions. nih.gov Bioinformatic analysis of the OCSBF-1 protein sequence has identified several conserved domains characteristic of the bZIP transcription factor family. uniprot.orgnih.govgao-lab.org These domains are critical for the protein's ability to bind DNA and form dimers.

Key conserved domains identified in OCSBF-1 include:

Domain NameSource DatabaseDescription/Significance
bZIPInterPro, PfamBasic leucine zipper domain, involved in DNA binding and dimerization. uniprot.orgnih.govgao-lab.org
bZIP_plant_GBF1InterPro, CDDPlant-specific G-box binding factor bZIP domain. uniprot.orgnih.govgao-lab.org
BRLZSMARTBasic region-leucine zipper motif. uniprot.orggao-lab.org
BZIP_BASICPROSITE patternBasic region within the bZIP domain, involved in DNA binding. uniprot.orggao-lab.org
Leucine zipper domainSUPFAMDomain responsible for protein dimerization. uniprot.orggao-lab.org

These identified domains underscore OCSBF-1's function as a transcription factor that binds DNA through a basic region and dimerizes via a leucine zipper.

Functional Domains and Their Significance

The functional properties of OCSBF-1 are primarily mediated by its distinct structural domains, particularly the basic region and the leucine zipper motif.

Basic Region DNA-Binding Domain

The basic region is a critical functional domain in OCSBF-1, responsible for sequence-specific binding to DNA. nih.govnih.govresearchgate.netoup.comuniprot.orgoup.com This region is typically located in the N-terminal part of the bZIP domain and is enriched in positively charged amino acids such as lysine (B10760008) and arginine, which interact directly with the negatively charged phosphate (B84403) backbone and specific bases in the DNA double helix. apsnet.orgsigmaaldrich.com OCSBF-1 has been shown to bind specifically to ocs-element sequences. nih.govnih.govresearchgate.netoup.comuniprot.org Furthermore, it can bind to sites within each half of the dyad-symmetric ocs-element, as well as to animal transcription factor binding sites like AP-1 and CREB sites, indicating some flexibility or shared recognition elements. nih.govnih.govoup.comuniprot.org The basic regions within plant bZIP proteins are highly conserved, suggesting a common mechanism for DNA interaction across this protein family. researchgate.netebi.ac.ukapsnet.org

Leucine Zipper Dimerization Motif

Adjacent to the basic region is the leucine zipper motif, a structural element crucial for the dimerization of OCSBF-1. nih.govnih.govresearchgate.netoup.comuniprot.orgebi.ac.uknih.govapsnet.org This motif is characterized by a periodic repeat of leucine residues (or other hydrophobic amino acids) typically at every seventh position within an alpha-helical structure. ebi.ac.ukapsnet.org These hydrophobic residues face inward, forming a coiled-coil structure that facilitates the interaction and dimerization of two polypeptide chains. ebi.ac.uk Dimerization is essential for the function of bZIP proteins like OCSBF-1, as the dimeric structure correctly positions the basic regions for high-affinity and specific DNA binding. ebi.ac.ukapsnet.org OCSBF-1 is likely to function as a dimer, potentially forming homodimers or heterodimers with other bZIP proteins, which can influence its DNA-binding specificity and regulatory activity. ebi.ac.ukapsnet.orgscispace.com

Truncation Studies and Domain Functionality

Research involving truncated versions of OCSBF-1 has provided insights into the minimal protein regions required for DNA binding. Notably, a truncated this compound consisting solely of the amino-terminal 76 amino acids, which encompasses both the basic DNA-binding domain and the leucine zipper dimerization motif, was still capable of binding to ocs-element sequences in vitro. nih.govnih.govoup.comuniprot.orgresearchgate.net This finding demonstrates that the N-terminal region containing these two conserved domains is sufficient for DNA recognition and binding, highlighting their central role in OCSBF-1's molecular function.

NameTypeIdentifier
This compoundProteinUniProt: P24068, PlantTFDB: Zmw_sc01849.1.g00160.1

Gene Expression and Transcriptional Regulation of Ocsbf 1 Protein

OBF1 Gene Structure and Genomic Context

The mammalian POU2AF1 gene exhibits a defined structure and resides within a specific genomic location.

The human POU2AF1 gene is located on chromosome 11 at band 11q23.1 uniroma2.it. The gene spans approximately 30 kilobases (kb) of genomic DNA nih.gov. It is composed of five exons, all of which contribute to the coding sequence pnas.orgnih.gov. The gene structure includes a relatively short first exon and a larger fifth exon. The fifth exon contains numerous repetitive elements in its 3'-untranslated region (UTR) nih.gov. In the mouse homologue, the cDNA is split across five exons, all encoding protein sequences pnas.org. A notable feature in the mouse gene structure is a large intron, approximately 22 kb in size, situated between the first and second exons pnas.org. Exon-intron boundaries in the mouse gene conform to the consensus sequences defined for mammalian introns and exons pnas.org. While the general gene structure is characterized, detailed information regarding normal variations in POU2AF1 gene copy number was not extensively found in the search results, although chromosomal translocations involving the locus are associated with certain diseases nih.gov.

The transcriptional regulation of the POU2AF1 gene is influenced by various promoter elements and regulatory sequences. The promoter region contains a cAMP regulatory element binding protein/activating transcription factor (CREB/ATF) binding site that is crucial for the induction of POU2AF1 expression by stimuli such as anti-CD40 and interleukin-4 (IL-4) uniprot.org. The OBF1 protein functions as a transcriptional coactivator by associating with POU domain transcription factors, primarily Oct-1 and Oct-2, and binding to DNA sequences, notably the octamer motif (ATGCAAAT), found in the regulatory regions of target genes wikidata.orgresearchgate.net. These interactions can occur at both promoter and enhancer elements wikidata.org. Research has shown that OBF1, in complex with Oct-1 or Oct-2, can bind to the promoters of target genes like Id2 and Id3, which contain octamer-like sites alliancegenome.org. Analysis of regulatory elements associated with the POU2AF1 gene has identified several potential promoter and enhancer regions genecards.org.

Spatiotemporal Expression Patterns

The expression of the POU2AF1 gene and the presence of OBF1 protein exhibit specific patterns across different tissues, developmental stages, and cellular compartments.

Expression of POU2AF1 is predominantly observed in lymphoid tissues, with particularly high levels in B cells uniprot.orguniroma2.ituniprot.orgwikimedia.orgnih.govgithub.comwikidata.orgnih.govnih.gov. It is considered a B cell-specific coactivator nih.govnih.gov. However, expression is also detected in activated T cells uniroma2.itgithub.comwikipedia.orgnih.gov. Studies have shown expression in spleen, thymus, peripheral blood leukocytes, and small intestine genecards.org. High expression levels of OBF1 protein are notably found in germinal center B cells compared to resting B cells uniprot.orguniprot.orgwikimedia.orgwikidata.orggithub.comwikidata.org. While primarily associated with lymphocytes, expression has also been observed in other tissues and cell types at varying levels or under specific conditions, including certain immortalized cell lines and primary cells genecards.orguniroma2.itnih.gov.

The following table summarizes reported tissue expression patterns for POU2AF1:

Tissue/Cell TypeExpression Level/SpecificitySource(s)
B cellsPredominantly expressed, B cell-specific uniroma2.ituniprot.orgwikimedia.orgnih.govnih.gov
Activated T cellsExpressed upon activation uniroma2.itgithub.comwikipedia.orgnih.gov
Germinal Center B cellsHigh expression levels uniprot.orguniprot.orgwikimedia.orgwikidata.org
SpleenDetected genecards.org
ThymusDetected genecards.org
Peripheral blood leukocytesDetected genecards.org
Small intestineDetected genecards.org
Large intestineDetected genecards.org
Bone marrow cellsDetected uniroma2.it
TonsilDetected uniroma2.it
Lymph nodeDetected uniroma2.it
Airway epitheliumPotential regulator of host defense genes alliancegenome.org
Certain Immortalized Cell LinesDetected genecards.orgnih.gov
Certain Primary CellsDetected (e.g., CD34-positive, common myeloid progenitor) genecards.orgnih.gov

Expression of the POU2AF1 gene is dynamically regulated during lymphocyte development, particularly within the B cell lineage. OBF1 expression is modulated throughout B cell development, exhibiting a primary peak in the bone marrow at the pre-B cell stage and a secondary peak in germinal center cells following antigen exposure uniprot.orgwikimedia.org. This regulated expression is crucial for proper B cell differentiation and function uniprot.orgwikimedia.orggithub.com. OBF1 is essential for antigen-dependent B cell maturation and the formation of germinal centers, which are critical for a robust humoral immune response uniprot.orgwikimedia.orgnih.govwikidata.orggithub.comnih.gov. Studies in mice deficient in OBF1 have highlighted its importance at various stages of B cell development, including early differentiation in the bone marrow uniprot.orgwikimedia.orgwikidata.org. In T cells, OBF1 expression can be induced upon T cell receptor engagement or co-stimulation uniroma2.itgithub.comwikipedia.orgnih.gov.

Information specifically detailing the cellular localization of POU2AF1 transcripts (mRNA) is limited in the provided search results. However, studies on the OBF1 protein have identified different isoforms with distinct cellular localizations, which indirectly suggests differential localization or transport of the corresponding transcripts. The POU2AF1 gene encodes at least two protein isoforms: a nuclear form (p34) and a cytoplasmic form (p35) uniprot.orgwikimedia.orggithub.comnih.gov. The p34 isoform primarily localizes to the nucleus, where it functions as a transcriptional coactivator uniprot.orggithub.comnih.gov. The p35 isoform is myristoylated and associated with the cytoplasmic membrane, although it can also traffic to the nucleus and potentially influence transcription github.com. The existence of a cytoplasmic protein isoform suggests that the POU2AF1 mRNA is likely present in the cytoplasm for translation. Nuclear localization of the protein implies transport of the protein into the nucleus after synthesis.

Environmental and Hormonal Modulators of OBF1 Gene Expression

The expression of the OBF1 gene and the activity of the OCSBF-1/OBF-1 protein can be influenced by various environmental stimuli and hormonal signals, particularly in plants responding to stress and developmental cues.

Stress-Induced Transcriptional Responses

Environmental stresses have been shown to modulate the expression of OBF1 and its homologs in plants. In maize, OBF1 has been reported to accumulate in response to low temperature. Similarly, in wheat, two homoeologs of OCS element-binding factor 1, TaOBF1-5B and TaOBF1-5D, were found to be responsive to heat stress, and TaOBF1-5B was particularly receptive, contributing to thermotolerance. Studies in petunia (Petunia hybrida) have also demonstrated that transcript levels of PhOBF1 increase following exposure to abiotic stresses such as low temperature and drought.

These stress-induced changes in OBF1 expression suggest a role for OCSBF-1/OBF1 in plant stress response pathways. As a transcription factor, OCSBF-1 likely regulates the expression of downstream genes that are crucial for adaptation and tolerance to these adverse conditions oup.com. The presence of OCSBF-1 binding sites in the promoters of genes involved in processes like proline metabolism, which is upregulated by osmotic stress, further supports its involvement in stress-related transcriptional networks researchgate.net.

In mammals, the related OBF-1 (POU2AF1) has been implicated in the integrated stress response (ISR), a conserved pathway activated by various cellular stresses. Research suggests that OBF-1 may function as a core ISR factor by interacting with collided ribosomes, which are indicators of translational stress, to mediate the activation of Gcn2 kinase. Furthermore, the promoter of the mammalian OBF-1 gene (POU2AF1) can be bound by XBP-1, a transcription factor activated during the unfolded protein response (ER stress), indicating a link between OBF-1 expression and cellular stress signaling in mammals frontiersin.org.

Light-Dependent Gene Expression Regulation

The involvement of OCSBF-1/OBF1 in light-dependent gene expression regulation appears to be less directly documented in terms of the regulation of the OBF1 gene itself by light, based on the provided search results. However, OBF proteins belong to the bZIP transcription factor family, which is known to participate in various plant processes, including light signaling oup.com.

Some bZIP transcription factors related to OCSBF-1, such as certain G-box binding factors (GBFs) in Arabidopsis thaliana, have shown differential mRNA levels in response to light conditions. For instance, while GBF1 and GBF2 mRNA are present in both light and dark grown leaves, GBF3 mRNA is found mainly in dark grown leaves and roots. This suggests that the expression of some members of the broader bZIP family, to which OCSBF-1 belongs, can be influenced by light.

Furthermore, OCSBF-1 binding sites are present in the promoters of genes involved in proline metabolism, and proline biosynthesis is known to be upregulated by light researchgate.net. This indirect association suggests that OCSBF-1 might play a role in regulating light-responsive metabolic pathways by binding to the promoters of target genes, even if its own gene expression is not directly or strongly regulated by light.

While OBF1, as a bZIP transcription factor, is involved in pathways that are influenced by light, direct evidence specifically demonstrating that light exposure significantly and directly modulates the transcriptional expression levels of the OBF1 gene itself is limited in the provided information. Further research may be needed to fully elucidate the extent of light-dependent regulation on OBF1 gene expression.

Dna Binding Specificity and Mechanism of Ocsbf 1 Protein

Recognition of Ocs-Element Sequences

The primary specificity of OCSBF-1 lies in its recognition and binding to ocs-element sequences. These elements act as transcriptional enhancers in the promoters of certain plant genes. nih.govresearchgate.netnih.govuniprot.orguniprot.orgresearchgate.netresearchgate.net

Cis-Regulatory Element Architecture and Dyad Symmetry

Ocs-elements constitute a family of related DNA sequences, typically around 20 base pairs in length, characterized by the presence of dyad symmetry. nih.govresearchgate.netnih.govwikigenes.org This structural feature, essentially a type of inverted repeat, is common among the binding sites of dimeric transcription factors like those in the bZIP family. researchgate.net The ocs-element was initially identified as a 16 base pair palindromic sequence within the promoter of the octopine (B30811) synthase gene. embopress.orgresearchgate.netnih.govnih.gov A more generalized 20 base pair consensus sequence has been established, encompassing the central 16 base pair palindrome: TGACG(T/C)AAG(C/G)(G/A)(A/C)T(G/T)ACG(T/C)(A/C)(A/C). embopress.orgresearchgate.netnih.gov These elements contain a tandem core sequence of ACGT. annualreviews.org Functional ocs-elements often require two adjacent and functionally identical protein-binding sites, separated by a specific number of nucleotides, for activity in vivo. wikigenes.org

In Vitro DNA Binding Assays and Characterization

The interaction between OCSBF-1 and ocs-element sequences has been extensively studied using in vitro DNA binding assays, such as electrophoretic mobility shift assays (EMSA). researchgate.net These experiments have demonstrated the specific binding of OCSBF-1 to DNA fragments containing ocs-elements. nih.govresearchgate.netnih.govresearchgate.net Notably, studies using truncated versions of OCSBF-1 have shown that the N-terminal 76 amino acids, which include the basic DNA-binding domain and the leucine (B10760876) zipper dimerization motif, are sufficient for this specific binding activity in vitro. nih.govnih.govuniprot.orguniprot.orgresearchgate.net

Mutational Analysis of Ocs-Element Binding

Mutational analysis of the ocs-element has provided insights into the specific nucleotides critical for OCSBF-1 binding. Saturation mutagenesis studies of the octopine synthase enhancer have correlated changes in the DNA sequence with altered binding of nuclear protein factors, including OCSBF-1. nih.govresearchgate.netwikigenes.org These studies help to define the precise recognition sequence for OCSBF-1 and understand how variations in the ocs-element sequence affect protein binding and subsequent transcriptional regulation.

Interaction with Related Regulatory Elements

Beyond its specific binding to ocs-elements, OCSBF-1 has been shown to interact with other related DNA regulatory sequences, reflecting its membership in the bZIP transcription factor family. nih.govresearchgate.netnih.gov

Binding to Animal AP-1 Sites

OCSBF-1 possesses the capability to bind to animal AP-1 sites. nih.govnih.govuniprot.orguniprot.orgresearchgate.netresearchgate.net AP-1 transcription factors, also members of the bZIP family, typically bind to DNA sequences known as TPA response elements (TREs), with a consensus sequence of 5'-TGA G/C TCA-3'. wikipedia.orgebi.ac.uk The structural homology between the bZIP domains of OCSBF-1 and AP-1 proteins (such as Jun and Fos) underlies this cross-reactivity in DNA binding. nih.govresearchgate.netnih.gov Similarities have been noted between ocs-elements and Electrophile Responsive Elements (EpREs), which contain tandem AP-1 sites, further highlighting the relatedness in the DNA sequences recognized by these bZIP factors. annualreviews.org

Binding to CREB Sites

OCSBF-1 can also bind to animal CREB sites. nih.govnih.govuniprot.orguniprot.orgresearchgate.netresearchgate.net The binding site for CREB (cAMP response element-binding protein), another bZIP transcription factor, is the cAMP response element (CRE), which has a conserved palindromic sequence of 5'-TGACGTCA-3'. wikipedia.orgnih.govwikidoc.orgebi.ac.ukpnas.org This palindrome consists of two half-sites recognized by CREB dimers. nih.govwikidoc.orgpnas.org The ability of OCSBF-1 to bind to CRE sites is consistent with its classification as a bZIP protein and the shared structural features of the DNA-binding domains within this protein family. nih.govresearchgate.netnih.govebi.ac.uk

Cross-Reactivity with G-box Motifs

OCSBF-1 exhibits cross-reactivity with various DNA motifs containing an ACGT core sequence, extending its binding beyond the canonical ocs element. Notably, OCSBF-1 is capable of binding to animal AP-1 and CREB sites, both of which contain ACGT cores. umw.edu.plwikipedia.orgscholaris.caclinisciences.comnih.gov This indicates a degree of flexibility or shared recognition principles within the bZIP family's interaction with ACGT-containing sequences. OCSBF-1 is classified within the broader family of G-box binding factors (GBFs), many of which interact with TGACG-related motifs and/or the G-box (CACGTG). nih.govfrontiersin.orgnih.govnih.govnih.gov This cross-reactivity highlights OCSBF-1's potential involvement in diverse regulatory networks beyond those solely controlled by ocs elements.

Molecular Mechanisms of DNA Recognition

The DNA recognition mechanism of OCSBF-1 is fundamentally based on its bZIP domain, a conserved structural module characteristic of this protein family. nih.govwikipedia.orgscholaris.caclinisciences.comnih.gov This domain comprises two key regions: a basic region responsible for direct DNA contact and a leucine zipper motif crucial for protein dimerization. nih.govwikipedia.orgscholaris.caclinisciences.comfrontiersin.orgnih.gov The interplay between these two regions dictates the protein's ability to bind DNA in a sequence-specific manner and with high affinity. umw.edu.plnih.govwikipedia.orgscholaris.ca

Basic Region-DNA Contacts

The basic region, typically located at the N-terminus of the bZIP domain, is the primary determinant of OCSBF-1's sequence-specific DNA binding. nih.govwikipedia.orgscholaris.caclinisciences.comfrontiersin.orgnih.govwikidoc.org This region is rich in positively charged amino acids, such as arginine and lysine (B10760008), which form electrostatic interactions and hydrogen bonds with the negatively charged DNA backbone and specific bases within the recognition sequence, often engaging with the major groove of the DNA helix. frontiersin.orgwikidoc.orguniprot.orgufsc.br Experimental evidence, such as studies with truncated OCSBF-1 proteins, has demonstrated that the basic domain, in conjunction with the leucine zipper, is sufficient for DNA binding activity. A derivative of OCSBF-1 containing only the amino-terminal 76 amino acids, which encompass the basic domain and leucine zipper motif, retained the ability to bind to ocs-element sequences in vitro. wikipedia.orgscholaris.caclinisciences.comnih.gov

Dimerization Interface Contributions to DNA Binding

Dimerization, mediated by the leucine zipper motif, is an indispensable aspect of OCSBF-1's DNA binding function. nih.govwikipedia.orgscholaris.caclinisciences.comnih.govfrontiersin.orgnih.gov The leucine zipper consists of a heptad repeat of leucine residues (or other hydrophobic amino acids) that facilitate the formation of a parallel coiled-coil structure between two OCSBF-1 monomers. frontiersin.orgnih.gov This dimerization correctly juxtaposes the basic regions of the two monomers, creating a functional DNA-binding interface that can interact with the symmetrical or pseudo-symmetrical nature of its target DNA sequences, such as the dyad-symmetric ocs element. nih.govfrontiersin.orgnih.govwikidoc.orggenecards.org The formation of stable dimers is critical for achieving high-affinity and sequence-specific DNA binding. OCSBF-1, like other bZIP factors, can form both homodimers and heterodimers with other bZIP proteins, adding another layer of complexity to its regulatory potential. frontiersin.orgnih.gov

Structural Insights into OCSBF-1 Protein-DNA Complex Formation

Data Tables

Based on the research findings, a conceptual data table illustrating the binding preferences of OCSBF-1 and related bZIP factors can be constructed:

Protein/FactorPrimary Binding Motif(s)Core SequenceExamples of Recognized Sites
OCSBF-1ocs element, AP-1, CREBACGTocs element, AP-1 site, CREB site
GBF1G-box, TGACG-relatedACGTG-box, Hex motif
Jun (AP-1 component)AP-1 (TRE)TGAG/CTCATRE
CREBCRETGACGTCACRE
HBP1a/bG-box, TGACG-relatedACGTHex motif

Functional Roles of Ocsbf 1 Protein in Plant Biological Processes

Contribution to Developmental Gene Expression Programs

Analysis of OCSBF-1 gene expression in maize indicates differential expression in various plant tissues and developmental stages. researchgate.netnih.govnih.gov This differential expression pattern suggests its involvement in regulating gene expression during plant development. uniprot.orguniprot.org

Role in Meristematic Cell Activities

Studies in maize have shown that the OCSBF-1 gene is most highly expressed in actively dividing and meristematic cells. researchgate.netnih.govnih.gov This expression pattern suggests a role for OCSBF-1 in processes occurring within plant meristems, which are regions of active cell division responsible for plant growth. researchgate.netnih.govnih.govelifesciences.org

Regulation of Leaf Development

OCSBF-1 exhibits a gradient of mRNA expression in developing maize leaves. researchgate.netnih.govnih.gov The basal portion of developing leaves, which contains dividing and differentiating cells, shows significantly higher levels of OCSBF-1 transcripts (40-fold to 50-fold higher) compared to the apical portion, where cells are fully differentiated. researchgate.netnih.govnih.gov This differential expression along the leaf developmental gradient suggests a role for OCSBF-1 in regulating gene expression during leaf development and differentiation. researchgate.netnih.govnih.gov

Involvement in Root and Shoot Development

In young maize plants, the levels of OCSBF-1 mRNA in roots and shoots are similar to those found in the basal portions of developing leaves. researchgate.netnih.govnih.gov This expression pattern indicates that OCSBF-1 is present in the actively growing regions of roots and shoots, suggesting its involvement in developmental processes in these organs. researchgate.netnih.govnih.gov

Participation in Stress Response Pathways

While primarily characterized for its role in development, some research suggests a potential involvement of OCSBF-1 in plant stress responses.

Modulation of Abiotic Stress Gene Expression (e.g., Water Deficiency, Cold)

OCS-binding factor 1 has been identified as a protein whose mRNA level may be stress responsive. researchgate.net Specifically, one study identified OCSBF-1 as a gene showing decreased expression under water-deficient conditions in maize. researchgate.net This finding suggests that OCSBF-1 gene expression can be modulated by abiotic stresses like water deficiency, potentially impacting the expression of genes it regulates under these conditions. researchgate.netbiotech-asia.orgnih.gov

Research on other bZIP transcription factors, a family to which OCSBF-1 belongs, has demonstrated their involvement in various abiotic stress responses, including cold and drought tolerance. researchgate.netresearchgate.netdntb.gov.uaoup.comoup.comscispace.comsciopen.com For example, studies in rice and wheat have investigated bZIP proteins with homology to maize OBF1 (OCSBF-1), noting their low-temperature-dependent expression. researchgate.netoup.com

Data Table 1: OCSBF-1 mRNA Expression under Water Deficiency in Maize

ConditionOCSBF-1 mRNA Level (Relative)
Well-wateredHigh
Water-deficientDecreased

Note: Data is based on research findings indicating decreased OCSBF-1 expression under water-deficient conditions. researchgate.net

Potential Crosstalk with Defense Signaling Networks

While direct evidence linking OCSBF-1 to plant defense signaling networks is limited in the provided search results, the nature of ocs-elements provides a potential link. Ocs-elements are found in the promoters of genes introduced by Agrobacterium, a plant pathogen, and DNA viruses. researchgate.netnih.govnih.gov The interaction of OCSBF-1 with these elements could potentially influence the expression of genes associated with pathogen interactions or defense responses. researchgate.netnih.govnih.govfrontiersin.orgmdpi.com

Furthermore, other bZIP transcription factors have been shown to play roles in plant defense responses and interact with signaling pathways involving hormones like jasmonate (JA) and salicylate (B1505791) (SA), which are key in defense signaling networks. frontiersin.orgbmbreports.orgmdpi.com Given that OCSBF-1 is a bZIP protein, it is plausible that it might have indirect or as-yet-undiscovered connections to these networks.

Broader Implications for Plant Growth and Adaptation

The OCSBF-1 protein, identified as an Ocs element-binding factor, functions as a transcription factor in plants, notably characterized in maize (Zea mays). Its role involves specific binding to ocs elements, which serve as transcriptional enhancers within the promoters of various plant genes, including those associated with Agrobacterium transformation and viral infection. fishersci.iefishersci.atmpg.deguidetopharmacology.orguni.lufishersci.se This DNA-binding capability suggests a significant role in regulating gene expression, thereby influencing key plant biological processes, particularly those related to growth and adaptation. fishersci.iefishersci.at

Influence on Cell Proliferation and Differentiation

Research indicates a strong correlation between OCSBF-1 expression levels and regions of active cell division and differentiation in maize. The gene encoding OCSBF-1 is differentially expressed throughout the plant. mpg.deuni.lufishersci.se Notably, high concentrations of OCSBF-1 mRNA are observed in the basal sections of developing leaves, areas characterized by ongoing cell division and differentiation. mpg.deuni.lufishersci.se Similarly, roots and shoots of young maize plants, also sites of significant cellular proliferation and development, exhibit OCSBF-1 mRNA levels comparable to those found in the basal parts of developing leaves. mpg.deuni.lufishersci.se In contrast, the apical portions of leaves, where cells have undergone full differentiation, show considerably lower levels of OCSBF-1 transcripts, sometimes 40 to 50 times less than in the basal regions. mpg.deuni.lufishersci.se

This distinct expression pattern suggests that OCSBF-1 plays a role in contributing to developmentally specific patterns of gene expression that are crucial for regulating cell proliferation and differentiation. fishersci.iefishersci.at As a transcription factor containing a basic amino acid region and a potential leucine (B10760876) zipper motif, characteristic of the bZIP family, OCSBF-1's mechanism of action likely involves modulating the transcription of target genes by binding to ocs elements in their promoters. mpg.deuni.lufishersci.se This regulatory activity is essential for orchestrating the complex processes of cell cycle progression and cellular specialization that underpin plant development.

Tissue/Developmental Stage (Maize)Relative OCSBF-1 mRNA LevelCellular ActivitySource
Basal portion of developing leavesHigh (40-50x higher than apical)Dividing and differentiating cells mpg.deuni.lufishersci.se
Apical portion of developing leavesLowFully differentiated cells mpg.deuni.lufishersci.se
Roots of young plantsHigh (similar to basal leaf)Actively dividing and growing mpg.deuni.lufishersci.se
Shoots of young plantsHigh (similar to basal leaf)Actively dividing and growing mpg.deuni.lufishersci.se

Regulatory Networks in Response to Environmental Cues

OCSBF-1 and the ocs elements it binds to are implicated in the plant's response to environmental stimuli, suggesting its integration into broader regulatory networks governing adaptation. Ocs elements are known to be activated by key plant signaling molecules such as auxin and salicylic (B10762653) acid. guidetopharmacology.org Auxin is a central hormone regulating various aspects of plant growth and development, including cell division and expansion, and plays a role in responses to environmental changes. nih.gov Salicylic acid is well-established as a signal molecule involved in plant defense responses, particularly against pathogens, and also contributes to abiotic stress tolerance. guidetopharmacology.org

The responsiveness of ocs elements to exogenous auxin is rapid, indicating a potential role for OCSBF-1 in mediating quick transcriptional adjustments in response to hormonal signals. guidetopharmacology.org Salicylic acid treatment also increases the activity of ocs elements in both roots and aerial parts of the plant. guidetopharmacology.org This suggests that OCSBF-1's interaction with ocs elements can be modulated by these hormonal pathways, linking its transcriptional regulatory function to the plant's physiological and defense responses.

Furthermore, OCSBF-1 has been mentioned in the context of genes involved in modulating plant growth and responses to environmental stresses, including dehydration stress. uni.lu The induction of ocs element activity by auxin and salicylic acid could be part of specific signal transduction pathways or potentially reflect a more general stress response mechanism. guidetopharmacology.org As a bZIP transcription factor, OCSBF-1 likely interacts with other proteins and signaling components within these networks to fine-tune gene expression and facilitate plant adaptation to changing environmental conditions.

Protein Protein Interactions and Complex Formation

Dimerization Properties of OCSBF-1 Protein

As a member of the bZIP family, OCSBF-1's dimerization properties are governed by its bZIP domain researchgate.netoup.com. This domain is structurally composed of a basic region, which is responsible for making contact with DNA, and a leucine (B10760876) zipper motif, which drives dimerization oup.com.

Homodimerization Mechanisms via Leucine Zipper

The leucine zipper motif is characterized by a repeating pattern of leucine or other large hydrophobic amino acids occurring at every seventh position, known as a heptad repeat oup.com. These hydrophobic residues are typically situated at the 'd' position within the (abcdefg) heptad and are oriented inward, contributing to the formation of a coiled-coil structure that provides stability to the dimer oup.comnih.gov. Dimerization is achieved through the parallel association of two leucine zipper regions oup.comnih.gov. While the presence of a leucine zipper motif in OCSBF-1, homologous to those in other bZIP proteins known to homodimerize, is confirmed by search results, explicit experimental data detailing the homodimerization mechanisms of OCSBF-1 was not specifically found. Nevertheless, the presence of this characteristic motif strongly implies the capacity for homodimer formation, consistent with the behavior of numerous bZIP proteins oup.com.

Heterodimerization with Other Basic Leucine Zipper Proteins

bZIP transcription factors are known to operate within complex networks involving both homodimers and heterodimers, which allows for a wide range of regulatory outcomes oup.comnih.gov. OCSBF-1 has been noted for its ability to undergo protein heterodimerization uniprot.org. These interactions are mediated by the bZIP domain oup.com. The specificity of dimerization, encompassing both homodimeric and heterodimeric forms, is influenced by the amino acid composition within the leucine zipper, particularly residues at the 'e' and 'g' positions, which can engage in electrostatic interactions oup.com. Although the search results indicate OCSBF-1's capacity for heterodimerization, specific protein partners involved in OCSBF-1 heterodimerization were not detailed in the provided snippets. However, studies on related plant bZIP proteins, such as OsOBF1 and LIP19 in rice, serve as examples of such heterodimeric interactions oup.comresearchgate.net.

Impact of Dimerization on DNA Binding Affinity and Specificity

Dimerization is an indispensable step for the DNA binding activity of bZIP proteins like OCSBF-1 oup.com. The dimerization of the leucine zipper correctly positions the adjacent basic regions of the two protein monomers for interaction with the DNA recognition site oup.comnih.gov. The basic region, being rich in basic amino acids, is responsible for direct contact with the DNA researchgate.netoup.com. The combined structure of the dimerization interface and the basic region dictates the affinity and specificity of DNA binding oup.com. OCSBF-1 specifically binds to ocs elements, which are DNA sequences of 20 base pairs exhibiting dyad symmetry researchgate.netnih.gov. OCSBF-1 is capable of binding to a site within each half of the ocs element, as well as to animal AP-1 and CREB sites uniprot.orgnih.gov. Notably, a truncated version of OCSBF-1 comprising only the N-terminal 76 amino acids, which includes both the basic domain and the leucine zipper motif, retained the ability to bind to the ocs element in vitro uniprot.orgresearchgate.netnih.govnih.gov. This observation underscores the critical role of the bZIP domain in its DNA binding function.

Identification of Interacting Protein Partners

Identifying the protein partners that interact with OCSBF-1 is fundamental to understanding its regulatory functions. Proteins rarely act in isolation; they frequently form multi-protein complexes to carry out cellular processes cusabio.com.

Functional Characterization of this compound-Containing Complexes

The formation of protein complexes containing OCSBF-1 is expected to significantly influence its role in transcriptional regulation. The functional characterization of these complexes would involve investigating how the interacting partners affect OCSBF-1's ability to bind DNA, its capacity to activate or repress transcription, its cellular localization, stability, or post-translational modifications. While the search results indicate that OCSBF-1 contributes to developmentally specific gene expression patterns and binds to transcriptional enhancers uniprot.orgnih.gov, detailed information regarding the functional characterization of specific OCSBF-1-containing complexes and the precise roles of its interacting partners was not extensively available. Nevertheless, OCSBF-1's ability to bind ocs elements and its differential expression pattern suggest its involvement in regulating genes crucial for plant development uniprot.orgresearchgate.netnih.gov. Interactions with other proteins could serve to fine-tune this regulatory activity. For example, studies on other plant bZIP proteins indicate that heterodimerization can result in altered DNA binding specificity or affinity compared to their homodimeric forms oup.com.

Role of Protein Interactions in Modulating this compound Activity

The activity of this compound, particularly its role in regulating gene expression through binding to ocs-element sequences, is subject to modulation through protein-protein interactions. As a bZIP transcription factor, OCSBF-1 is likely to function as a dimer, a common mode of action for this protein family, enabling specific DNA binding. researchgate.netnih.govnih.gov The UniProt entry for maize OCSBF-1 notes "protein heterodimerization activity" among its molecular functions, further supporting the importance of dimerization for its function. uniprot.orggao-lab.org

Beyond self-association (homo- or heterodimerization), OCSBF-1's interaction with other proteins can influence its DNA binding affinity and ultimately, its transcriptional regulatory output. Research has identified proteins that interact with OBF proteins, a class that includes OCSBF-1 and related factors like OBF4 and OBF5. For instance, OBP1 (OBF binding protein), identified in Arabidopsis, has been shown to specifically enhance the binding of OBF proteins to ocs element sequences in vitro. nih.gov This suggests that interactions with partner proteins like OBP1 can directly modulate the DNA binding efficiency of OCSBF-1, thereby impacting the transcription of target genes containing ocs elements in their promoters.

Integration into Larger Transcriptional Regulatory Hubs

OCSBF-1's function is integrated into broader transcriptional regulatory networks within the plant cell. Its ability to bind to ocs-elements, which are present in the promoters of multiple genes, positions it as a factor influencing the expression of a potentially diverse set of targets. researchgate.netnih.govnih.gov The differential expression of OCSBF-1 itself in various tissues and developmental stages of maize indicates its role in developmental regulatory programs. researchgate.netnih.gov

Furthermore, OCSBF-1's reported ability to bind to sequences similar to animal AP-1 and CREB sites researchgate.netuniprot.orgnih.govnih.gov suggests potential interplay or overlap with signaling pathways and regulatory networks typically associated with these elements. The interaction with proteins like OBP1 nih.gov indicates that OCSBF-1 does not operate in isolation but is part of multi-protein complexes that assemble on target promoters. These complexes, involving OCSBF-1 and its interacting partners, form part of larger transcriptional regulatory hubs that integrate signals and coordinate the expression of genes in response to developmental cues or environmental stimuli, such as stress. researchgate.net While the complete architecture of these hubs involving OCSBF-1 is not fully elucidated in the provided information, its characteristics as a bZIP protein binding to specific enhancer elements and interacting with other proteins underscore its participation in complex regulatory circuitry.

Post Translational Modifications and Ocsbf 1 Protein Activity Regulation

Identified and Predicted Post-Translational Modifications

Phosphorylation Events and Sites

No specific phosphorylation sites on the OCSBF-1 protein have been experimentally identified or computationally predicted in published research.

Acetylation and Methylation

There is currently no available data from proteomic analyses or other experimental methods identifying acetylation or methylation marks on the this compound.

Ubiquitination and Protein Stability

The mechanisms governing the stability and turnover of the this compound, including any role of ubiquitination, have not yet been elucidated.

Functional Consequences of Post-Translational Modifications

Impact on DNA Binding Affinity

Without identified PTMs, the impact of such modifications on the DNA binding affinity of OCSBF-1 for its target ocs elements remains unknown.

Regulation of Protein-Protein Interactions

The role of post-translational modifications in modulating the interaction of OCSBF-1 with other proteins has not been investigated.

Influence on Subcellular Localization

The proper functioning of a transcription factor like OCSBF-1 is critically dependent on its presence in the nucleus, where it can access its target genes. Post-translational modifications are key determinants in controlling this subcellular localization.

The bZIP domain, a characteristic feature of OCSBF-1, contains a basic region that includes a nuclear localization signal (NLS), which acts as a tag for nuclear import. nih.govfrontiersin.org The regulation of this signal is a critical control point. Phosphorylation, the addition of a phosphate (B84403) group to specific amino acid residues, can modulate the subcellular localization of bZIP transcription factors. mdpi.comnih.gov This modification can occur in response to external stimuli, mediated by protein kinases. For instance, Mitogen-activated protein kinases (MAPKs) can phosphorylate bZIP TFs, which in turn modulates their activity, stability, and subcellular localization. mdpi.comnih.gov

Depending on the position of the phosphorylation, it can either enhance or inhibit nuclear import. For example, phosphorylation might expose the NLS to the cellular import machinery or, conversely, mask it to retain the protein in the cytoplasm. This dynamic shuttling allows the cell to rapidly control the transcriptional activity of OCSBF-1 by regulating its access to the nuclear chromatin. Co-localization of bZIP factors in the same cellular compartment is a prerequisite for their ability to form functional dimers and regulate gene expression. nih.gov

Modulation of Transcriptional Activation or Repression Capacity

Once inside the nucleus, the ability of OCSBF-1 to activate or repress gene expression is further regulated by a suite of post-translational modifications that affect its stability, DNA-binding affinity, and interaction with other regulatory proteins. mdpi.comwanfangdata.com.cn

Phosphorylation is a primary mechanism for activating bZIP transcription factors. In response to signaling cascades, such as those involving the plant hormone abscisic acid (ABA), protein kinases like SnRK2s phosphorylate bZIP proteins, a step that is often necessary for their function. nih.gov Phosphorylation can enhance the ability of the transcription factor to bind to specific DNA sequences, known as cis-acting elements, in the promoters of target genes. mdpi.com For example, studies on the soybean bZIP protein G/HBF-1 have shown that in vitro phosphorylation enhances its binding to the target chs15 promoter. embopress.org This modification can serve as a terminal step in a signal pathway, translating an external signal into a change in gene expression. embopress.org

Ubiquitination typically marks a protein for degradation. nih.gov This process involves attaching ubiquitin molecules to the transcription factor, targeting it to the 26S proteasome for breakdown. mdpi.com This mechanism allows the cell to control the abundance and stability of bZIP proteins, ensuring that the transcriptional response is transient and tightly controlled. nih.gov

The transcriptional activity of OCSBF-1, like other bZIP factors, also depends on its ability to form homodimers (with itself) or heterodimers (with other compatible bZIP proteins). nih.govsemanticscholar.org This dimerization is crucial for binding to target DNA sequences, such as the ocs-element for OCSBF-1. nih.gov The combination of different dimer partners allows for a wide range of regulatory responses from a limited number of transcription factors.

The following table summarizes the key post-translational modifications that likely regulate OCSBF-1 activity, based on established mechanisms for the plant bZIP transcription factor family.

Post-Translational ModificationInfluence on Subcellular LocalizationEffect on Transcriptional Capacity
Phosphorylation Can modulate nuclear import/export by affecting the Nuclear Localization Signal (NLS). mdpi.comnih.govOften enhances transcriptional activation by increasing DNA-binding affinity and interaction with co-activators. mdpi.comnih.govembopress.org
Ubiquitination Primarily affects protein turnover rather than direct localization.Leads to protein degradation via the 26S proteasome, thereby reducing transcriptional activity by decreasing protein abundance. mdpi.comnih.gov
Sumoylation Can influence localization and protein stability. nih.govCan modulate transcriptional activity, either positively or negatively, often by competing with other modifications. nih.gov

These regulatory layers ensure that transcription factors like OCSBF-1 can respond with precision to developmental cues and environmental stresses, translating these signals into appropriate changes in gene expression.

Comparative and Evolutionary Analysis of Ocsbf 1 Protein

Phylogenetic Relationships within the bZIP Transcription Factor Family

The bZIP transcription factor family is one of the largest and most diverse families of regulatory proteins in plants, playing crucial roles in a wide array of biological processes. Phylogenetic analyses have been instrumental in classifying these proteins into distinct groups based on their sequence homology and domain architecture, providing insights into their evolutionary and functional relationships.

Conservation Across Plant Species (e.g., Zea mays, Oryza sativa, Triticum aestivum, Arabidopsis thaliana)

OCSBF-1 is a member of the TGA subfamily of bZIP transcription factors, which are known to bind to TGACG motifs, a core sequence found within ocs elements. Orthologs and homologs of OCSBF-1 have been identified across a broad range of plant species, highlighting the conserved nature of this transcriptional regulator.

In the model dicot Arabidopsis thaliana, several TGA factors share homology with OCSBF-1. Notably, AtTGA1 and AtTGA4 have been identified as key regulators of nitrate responses in roots nih.gov. Another study on Arabidopsis isolated two ocs-element binding proteins, OBF4 and OBF5, which are also members of the bZIP family and share sequence similarity with maize OCSBF-1. These proteins exhibit distinct binding affinities for the ocs element, suggesting functional nuances despite their structural similarities.

In monocots, the conservation of OCSBF-1-like proteins is also evident. In wheat (Triticum aestivum), the homolog TaOBF1 has been characterized and shown to play a significant role in thermotolerance nih.govfrontiersin.org. Overexpression of TaOBF1 in both Arabidopsis and rice conferred enhanced tolerance to heat stress, indicating a conserved function in stress response pathways across different plant lineages nih.govfrontiersin.org. While a direct functional equivalent of OCSBF-1 in rice (Oryza sativa) with a specific role in developmental processes akin to its maize counterpart is less characterized, the rice genome contains numerous bZIP factors, such as OsbZIP23, that are involved in abiotic stress and ABA signaling, suggesting a diversification of roles within the broader family researchgate.net.

Table 1: OCSBF-1 and its Orthologs/Homologs in Different Plant Species
ProteinSpeciesKnown/Predicted Function
OCSBF-1Zea maysBinds to ocs elements; involved in developmental processes.
TaOBF1Triticum aestivumEnhances thermotolerance. nih.govfrontiersin.org
AtTGA1/AtTGA4Arabidopsis thalianaRegulate nitrate response in roots. nih.gov
OBF4/OBF5Arabidopsis thalianaBind to ocs elements with varying affinities.
OsbZIP23Oryza sativaInvolved in abiotic stress responses and ABA signaling. researchgate.net

Homology with Animal Basic Leucine (B10760876) Zipper Proteins (e.g., Jun, GCN4)

The bZIP domain of OCSBF-1 exhibits significant structural and sequence homology to the DNA-binding domains of well-characterized animal and yeast bZIP transcription factors, such as Jun and GCN4. This conserved domain architecture underscores a deep evolutionary origin for this family of DNA-binding proteins. The basic region of these proteins is rich in basic amino acids that make direct contact with the major groove of the DNA, while the leucine zipper forms a coiled-coil structure that is essential for dimerization. This dimerization is a prerequisite for DNA binding and transcriptional regulation. The ability of OCSBF-1 to bind to animal AP-1 and CREB sites further illustrates the conservation of the DNA-binding specificity for the core ACGT motif across kingdoms.

Functional Divergence and Conservation in Related Proteins

While the bZIP domain is highly conserved, the regions outside of this domain can vary significantly, leading to functional divergence among related proteins. This is evident when comparing OCSBF-1 with other bZIP factors within maize and across different plant species.

Comparison with Opaque-2 and Other G-box Binding Factors

Within maize, another well-studied bZIP transcription factor is Opaque-2 (O2). Both OCSBF-1 and O2 belong to the bZIP family, but they regulate distinct sets of genes and play different roles in maize development. Opaque-2 is a key regulator of storage protein synthesis in the endosperm, primarily controlling the expression of 22-kD zein genes nih.gov. It recognizes a specific target site in the promoters of these genes, which contains an ACGT core but has a different consensus sequence (GATGAPyPuTGPu) compared to the ocs element recognized by OCSBF-1 embopress.org.

A study combining RNA sequencing and chromatin immunoprecipitation sequencing identified 35 direct regulatory targets of O2, which include not only zein-encoding genes but also genes involved in stress resistance and nitrogen metabolism nih.gov. This highlights the pleiotropic effects of O2. In contrast, OCSBF-1 is more broadly expressed in developing tissues and is thought to be involved in more general developmental processes. While both proteins bind to DNA sequences containing an ACGT core, the flanking sequences play a crucial role in determining binding specificity, leading to the regulation of different target genes and distinct biological functions.

Other G-box binding factors (GBFs) in plants also recognize the ACGT core sequence but exhibit preferences for specific flanking nucleotides, further illustrating the diversification of function within the bZIP family.

Shared and Unique Regulatory Roles Among Orthologs

A comparison of OCSBF-1 and its orthologs reveals both conserved and diverged regulatory roles. The involvement of TaOBF1 in wheat thermotolerance suggests a conserved role for this group of bZIP factors in abiotic stress responses nih.govfrontiersin.org. The overexpression of TaOBF1 in rice also conferred heat tolerance, indicating that the downstream components of this stress response pathway are conserved between these two monocot species nih.govfrontiersin.org.

However, there are also unique roles. For instance, the specific function of OCSBF-1 in maize developmental processes may not be entirely conserved in its Arabidopsis orthologs, which have been more extensively linked to nutrient signaling and defense responses nih.gov. The diversification of TGA factor functions in Arabidopsis to include roles in pathogen defense, nitrate signaling, and development illustrates how a conserved protein family can be adapted to fulfill a variety of regulatory needs within a single organism.

Table 2: Functional Comparison of OCSBF-1 and Related bZIP Factors
ProteinSpeciesPrimary FunctionBinding Site Specificity
OCSBF-1Zea maysDevelopmental regulationocs element (TGACG)
Opaque-2Zea maysStorage protein synthesisO2 target site (GATGAPyPuTGPu) embopress.org
TaOBF1Triticum aestivumThermotolerance nih.govfrontiersin.orgocs element
AtTGA1/4Arabidopsis thalianaNitrate signaling nih.govTGACG motif

Evolutionary Trajectories of Ocs-Element Recognition

The ocs element, originally discovered in pathogens, has been co-opted by plants as a binding site for their own transcription factors. The evolution of bZIP proteins that recognize this element is intertwined with the evolution of plant-pathogen interactions and the expansion of the bZIP family itself.

The presence of ocs-like elements in the promoters of various plant genes suggests that these sequences may have been integrated into the plant regulatory lexicon over evolutionary time. The ability of plant bZIP factors to bind to these elements likely predates the horizontal gene transfer events from Agrobacterium and viruses. The diversification of the bZIP family, driven by gene duplication and subsequent functional divergence, would have provided a pool of transcription factors with slightly different binding specificities.

The evolution of ocs-element recognition likely involved a process of neofunctionalization, where duplicated bZIP genes acquired new regulatory roles. This could have been driven by changes in the amino acid sequence of the basic region, leading to altered DNA-binding specificity, or by changes in the protein domains outside the bZIP motif, affecting interactions with other proteins and the recruitment of the transcriptional machinery. The fact that different TGA factors in Arabidopsis can have both redundant and specific functions supports this model of evolution through duplication and divergence. The study of cis-regulatory elements and their cognate transcription factors across different plant lineages continues to shed light on the complex evolutionary history of transcriptional networks.

Advanced Methodological Approaches in Ocsbf 1 Protein Research

Molecular Cloning and Expression Systems for OCSBF-1 Protein

The study of OCSBF-1 began with its isolation and characterization, which necessitated the application of molecular cloning techniques. The gene encoding OCSBF-1 was identified from a maize cDNA library. researchgate.netnih.govnih.govoup.com Molecular cloning involves creating recombinant DNA molecules by inserting a DNA fragment of interest, such as the OCSBF-1 coding sequence, into a vector. geneious.com This recombinant construct can then be introduced into a host organism or system for replication and expression of the protein. geneious.com

The this compound was found to be encoded by a single-copy, intron-less gene in maize. researchgate.netnih.govnih.govoup.com For research purposes, expression systems are utilized to produce sufficient quantities of the protein for biochemical and functional studies. These systems can include bacterial, yeast, insect, or mammalian cells, as well as in vitro cell-free systems, chosen based on the requirement for protein folding, post-translational modifications, and yield. The expression of the cloned OCSBF-1 gene in a suitable system allows for the production of recombinant this compound, which can then be purified and used in various downstream assays, such as DNA binding studies. The initial characterization of OCSBF-1 involved studying a truncated protein containing the N-terminal 76 amino acids, which encompassed the basic domain and leucine (B10760876) zipper motif, demonstrating that this region was sufficient for in vitro binding to ocs-element sequences. researchgate.netnih.govnih.govoup.com

In Vitro and In Vivo DNA Binding Assays

Understanding how OCSBF-1 interacts with DNA is crucial given its identification as an ocs enhancer binding factor. researchgate.netnih.govnih.govoup.com Several techniques are employed to analyze protein-DNA interactions, both in a controlled in vitro environment and within the complex cellular context in vivo. These methods help to identify binding sites, determine binding affinity, and assess the specificity of the interaction. creative-proteomics.combiocompare.comthermofisher.com

Electrophoretic Mobility Shift Assays (EMSAs)

Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift or gel retardation assay, is a widely used in vitro technique to detect protein-DNA interactions and study their characteristics. creative-proteomics.comthermofisher.comresearchgate.netnih.gov The principle of EMSA is based on the observation that a protein-DNA complex migrates slower than free DNA when subjected to non-denaturing gel electrophoresis. creative-proteomics.comthermofisher.comnih.gov

In an EMSA, a labeled DNA probe containing the putative binding site (e.g., an ocs-element sequence for OCSBF-1) is incubated with the protein of interest, such as recombinant OCSBF-1 or a nuclear extract containing the protein. thermofisher.comnih.gov If the protein binds to the DNA probe, a complex is formed, resulting in a "shift" or retardation of the labeled DNA band on the gel compared to the free DNA probe. creative-proteomics.comthermofisher.comnih.gov By varying the protein concentration, the binding affinity can be estimated. researchgate.net Competition assays using unlabeled specific or non-specific DNA sequences can further confirm the specificity of the binding interaction. nih.gov EMSA would be a key method to experimentally validate and characterize the binding of OCSBF-1 to ocs-element sequences and other reported binding sites like animal AP-1 and CREB sites in vitro. researchgate.netnih.govnih.govoup.com

DNase I Footprinting

DNase I footprinting is another in vitro technique used to precisely map the specific DNA sequences that a protein binds to. creative-proteomics.comthermofisher.comresearchgate.net This method relies on the fact that a protein bound to DNA will protect the binding site from enzymatic cleavage by DNase I, a nuclease that non-specifically cleaves DNA. creative-proteomics.comthermofisher.comresearchgate.net

In a DNase I footprinting assay, a labeled DNA fragment containing the suspected binding site is incubated with the protein. creative-proteomics.comresearchgate.net The DNA-protein mixture is then subjected to limited digestion with DNase I. creative-proteomics.comresearchgate.net In the region where the protein is bound, the DNA is protected from cleavage, creating a "footprint" – a gap in the ladder of DNA fragments observed when the digestion products are separated by high-resolution gel electrophoresis. creative-proteomics.comresearchgate.net By comparing the digestion pattern in the presence and absence of the protein, the exact nucleotides protected by the protein, and thus the protein's binding site, can be determined. creative-proteomics.comresearchgate.net This technique would be valuable for precisely defining the OCSBF-1 binding sequence within the ocs-element or other promoter regions.

Chromatin Immunoprecipitation (ChIP)

While EMSA and DNase I footprinting study protein-DNA interactions in vitro, Chromatin Immunoprecipitation (ChIP) is used to investigate these interactions within the native chromatin context in vivo. creative-proteomics.combiocompare.comthermofisher.com ChIP allows researchers to determine whether a specific protein binds to a particular DNA sequence in living cells. creative-proteomics.comthermofisher.com

The ChIP protocol typically involves crosslinking proteins to DNA in intact cells, often using formaldehyde. creative-proteomics.combiocompare.comthermofisher.com The chromatin is then sheared into smaller fragments. biocompare.com An antibody specific to the protein of interest (e.g., OCSBF-1) is used to immunoprecipitate the protein-DNA complexes. creative-proteomics.combiocompare.comthermofisher.com After washing and reversing the crosslinks, the DNA fragments that were bound by the protein are purified. biocompare.comthermofisher.com These DNA fragments can then be identified and quantified using techniques like PCR (ChIP-PCR) to check for the presence of specific DNA sequences, or high-throughput sequencing (ChIP-Seq) to identify all genomic binding sites for the protein on a global scale. creative-proteomics.combiocompare.comthermofisher.com ChIP would be essential for confirming that OCSBF-1 binds to ocs-elements or other target sequences within the chromatin of maize or other plant cells in vivo.

Transcriptional Activity Assessment

As a putative transcription factor, assessing the ability of OCSBF-1 to influence gene expression is a critical aspect of its characterization. researchgate.netnih.govnih.govoup.com Transcriptional activity can be evaluated using various reporter gene assays.

Transient Transactivation Assays in Plant Protoplasts

Transient transactivation assays in plant protoplasts are a common method to assess the ability of a transcription factor to activate or repress gene expression. frontiersin.org Protoplasts are plant cells with their cell walls removed, making them amenable to direct DNA uptake. frontiersin.org

In a typical transient transactivation assay, plant protoplasts are co-transformed with two main components: an effector plasmid and a reporter plasmid. frontiersin.org The effector plasmid contains the coding sequence for the protein of interest (e.g., OCSBF-1) cloned downstream of a constitutive promoter, allowing for the expression of the protein in the protoplast. The reporter plasmid contains a reporter gene (such as luciferase or β-glucuronidase, GUS) under the control of a minimal promoter fused to the putative DNA binding site of the transcription factor (e.g., ocs-elements). frontiersin.org

After transformation (often mediated by PEG), the protoplasts are incubated for a short period to allow for transient expression of the introduced genes. frontiersin.org If the protein expressed from the effector plasmid can bind to the recognition sites in the reporter plasmid's promoter and activate transcription, the reporter gene will be expressed, and its activity can be measured (e.g., by quantifying luciferase luminescence or GUS activity). frontiersin.org By comparing the reporter gene activity in the presence of the OCSBF-1 effector plasmid versus a control plasmid, the transactivation potential of OCSBF-1 can be determined. This method allows for a relatively rapid assessment of the protein's transcriptional activity on specific target sequences.

Compound Names and PubChem CIDs

Reporter Gene Systems in Transgenic Plants

Reporter gene systems are widely used in plant biotechnology to monitor gene expression and analyze the activity of promoters and transcription factors like OCSBF-1. By fusing the promoter region containing OCSBF-1 binding sites (ocs elements) to a reporter gene, researchers can quantitatively assess the transcriptional activation mediated by OCSBF-1 in living plant tissues. promega.com Common reporter genes used in transgenic plants include β-glucuronidase (GUS), luciferase (Luc), and fluorescent proteins like Green Fluorescent Protein (GFP) and its derivatives. nih.govnih.govfrontiersin.org

In the context of OCSBF-1, a construct would typically involve the ocs element or a promoter containing this element cloned upstream of a reporter gene. This construct is then introduced into plants via transformation, often mediated by Agrobacterium. promega.comnih.gov The expression level of the reporter gene in transgenic plants serves as an indirect measure of OCSBF-1 activity and its interaction with the ocs element under various conditions or in different plant tissues. For instance, GUS activity can be detected histochemically, producing a blue precipitate in cells where the reporter is expressed, although this method is destructive. nih.govnih.gov Luciferase activity can be measured non-invasively through light emission, allowing for real-time monitoring of OCSBF-1-mediated transcription in living plants. promega.comnih.govnih.gov Fluorescent proteins enable visualization of expression patterns in living tissues using fluorescence microscopy. nih.govnih.govfrontiersin.org

While specific detailed research findings on OCSBF-1 using reporter gene systems were not extensively detailed in the search results beyond its binding to ocs elements, the principle involves correlating reporter activity with OCSBF-1 presence or activity. For example, if OCSBF-1 expression is high in actively dividing cells, a reporter gene driven by an ocs-containing promoter might show strong expression in those same cells in a transgenic plant. researchgate.netnih.govnih.gov

Protein Interaction Mapping Techniques

Understanding the cellular functions of OCSBF-1 requires identifying the proteins with which it interacts. Protein-protein interactions can influence OCSBF-1's DNA binding activity, its localization, or its ability to recruit other components of the transcriptional machinery. Techniques like Yeast Two-Hybrid (Y2H) screening and Affinity Purification-Mass Spectrometry (AP-MS) are powerful tools for mapping these interactions.

Yeast Two-Hybrid Screening

Yeast Two-Hybrid (Y2H) screening is a widely used in vivo method to detect binary protein-protein interactions. nih.govdkfz.dewikipedia.org The technique is based on reconstituting a functional transcription factor from two separate domains: a DNA-binding domain (DBD) and an activation domain (AD). nih.govwikipedia.org OCSBF-1, or a portion of it (e.g., its DNA-binding domain), can be fused to the DBD (the "bait"), while potential interacting proteins are fused to the AD (the "prey"). nih.govwikipedia.orgthermofisher.com If the bait and prey proteins interact, they bring the DBD and AD into proximity, reconstituting the transcription factor and activating the expression of a downstream reporter gene in yeast. nih.govwikipedia.org

Y2H screening can be performed on a small scale to test interactions between OCSBF-1 and specific candidate proteins, or on a large scale using cDNA libraries to identify novel interacting partners. dkfz.dethermofisher.com The activation of reporter genes (e.g., HIS3, ADE2, LacZ) allows for selection of yeast colonies containing interacting protein pairs. nih.govwikipedia.org

While the search results did not provide specific data tables or detailed findings of Y2H screens performed with OCSBF-1 as bait, this technique would be instrumental in identifying proteins that physically associate with OCSBF-1, such as other transcription factors, co-regulators, or components of the basal transcription machinery. The principle relies on the modular nature of transcription factors, where separate binding and activation domains can function when brought together by interacting proteins. nih.govwikipedia.org

Affinity Purification-Mass Spectrometry

Affinity Purification-Mass Spectrometry (AP-MS) is a biochemical method used to identify proteins that are part of a complex with a target protein in a more native cellular environment. nih.govnih.govthermofisher.comebi.ac.ukforth.gr In this approach, OCSBF-1 would be tagged with an affinity tag (e.g., FLAG, HA, Strep-tag). nih.govforth.gr The tagged OCSBF-1 is expressed in plant cells, and protein complexes containing OCSBF-1 are isolated from cell extracts using an affinity resin specific to the tag. nih.govthermofisher.comebi.ac.ukforth.gr After washing away non-specifically bound proteins, the proteins in the purified complex are eluted and identified using mass spectrometry. nih.govnih.govthermofisher.comebi.ac.ukforth.gr

AP-MS can provide a snapshot of the protein complexes that OCSBF-1 is part of in vivo. nih.govebi.ac.uk This technique can identify stable interacting partners as well as transient associations. ebi.ac.uk

Although specific AP-MS data for OCSBF-1 was not found in the provided search results, this method could be applied to identify proteins that bind to OCSBF-1 in maize or other plant species. The data generated would typically include a list of identified proteins and potentially quantitative information about their abundance in the purified complex compared to control purifications. This allows for the identification of bona fide OCSBF-1 interacting proteins. nih.govebi.ac.uk

Structural Biology Investigations

Determining the three-dimensional structure of OCSBF-1, particularly its DNA-binding domain, is essential for understanding how it recognizes and binds to ocs elements at a molecular level. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are key techniques for structural biology investigations.

X-ray Crystallography of DNA-Binding Domain

X-ray crystallography can provide high-resolution atomic structures of proteins or protein-DNA complexes. creative-biostructure.commdpi.com To determine the structure of the OCSBF-1 DNA-binding domain, researchers would typically express and purify this domain, and then attempt to crystallize it, ideally in complex with an ocs element DNA sequence. creative-biostructure.comresearchgate.net Once crystals are obtained, they are diffracted with X-rays, and the resulting diffraction pattern is used to reconstruct the electron density map, from which the atomic coordinates of the protein and DNA can be determined. creative-biostructure.commdpi.comresearchgate.net

The initial characterization of OCSBF-1 identified a basic region and a leucine zipper motif, characteristic of bZIP transcription factors. researchgate.netnih.govnih.gov The structures of many bZIP DNA-binding domains have been solved by X-ray crystallography, revealing a coiled-coil structure formed by the leucine zipper that mediates dimerization, and adjacent basic regions that insert into the major groove of the DNA. A crystal structure of the OCSBF-1 DNA-binding domain, potentially in complex with an ocs element, would provide precise details about how OCSBF-1 dimerizes and specifically recognizes its target DNA sequence, including the specific amino acid residues involved in DNA contacts.

While a specific X-ray crystal structure for OCSBF-1 was not found in the search results, studies on similar bZIP transcription factors provide a framework for how this technique would reveal OCSBF-1's DNA-binding mechanism. researchgate.netnih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Protein Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that can provide information about the three-dimensional structure, dynamics, and interactions of proteins in solution. ethz.chfsu.edumuni.czsemanticscholar.org Unlike X-ray crystallography, which typically provides a static picture, NMR can capture the dynamic behavior of proteins. nih.gov

For OCSBF-1, NMR could be used to study the structure and flexibility of its DNA-binding domain or other regions in solution. ethz.chfsu.edumuni.cz Isotopic labeling of the protein (e.g., with 15N and 13C) is often required for detailed NMR studies of proteins of this size. ethz.chmuni.czsemanticscholar.org Various NMR experiments can provide information on the protein's folded state, the chemical environment of individual atoms (chemical shifts), through-space correlations (NOEs), and dynamics (relaxation measurements). ethz.chfsu.edumuni.czsemanticscholar.org

NMR is particularly useful for studying protein dynamics, including conformational changes upon DNA binding or interaction with other proteins. nih.gov It can reveal flexible regions of the protein that may be involved in regulation or interaction with other molecules. nih.gov

Although specific NMR studies on OCSBF-1 were not found in the search results, this technique could provide valuable insights into the solution structure and dynamic properties of OCSBF-1, complementing structural information obtained from crystallography and providing a more complete picture of its behavior in vitro and potentially in cellulo. ethz.chfsu.edumuni.czsemanticscholar.org

Cryo-Electron Microscopy for this compound Complexes

Cryo-Electron Microscopy (Cryo-EM) is a powerful technique used to determine the three-dimensional structure of biological macromolecules and complexes at near-atomic resolution. wikipedia.orgesrf.frnih.gov This method involves flash-freezing the sample in a thin layer of vitreous ice, preserving the molecules in a near-native state. wikipedia.orgnih.gov Electron beams are then passed through the frozen sample, and images are captured by sensitive detectors. wikipedia.orgyoutube.com Computational processing of numerous images from individual particles allows for the reconstruction of a high-resolution 3D map. nih.govyoutube.com

Cryo-EM is particularly valuable for studying large protein complexes or proteins that are difficult to crystallize, offering an alternative to traditional X-ray crystallography. esrf.frnih.govyoutube.com Given that transcription factors like OCSBF-1 function by binding to DNA, understanding the structural basis of OCSBF-1-DNA interactions and potential interactions with other proteins in transcriptional complexes would be highly informative. While cryo-EM has been successfully applied to study plant protein complexes, such as the plastid-encoded RNA polymerase researchgate.net, specific published research detailing the cryo-EM structure of this compound, either alone or in complex with ocs-elements or other interacting partners, was not found in the conducted searches. Applying cryo-EM to OCSBF-1 could provide unprecedented structural insights into its DNA binding mechanism and how it interacts within the transcriptional machinery in maize.

Genetic Manipulation and Functional Genomics

Genetic manipulation techniques are essential tools for investigating the biological function of genes and their encoded proteins in living organisms. By altering gene expression levels or modifying the gene sequence, researchers can infer the role of the protein in various biological processes.

Gene Knockout and Knockdown Strategies

Gene knockout and knockdown are two primary strategies used to reduce or eliminate the expression of a specific gene to study the resulting phenotypic effects. idtdna.comlicorbio.com Gene knockout involves the complete and permanent inactivation or removal of a gene from the genome. idtdna.comlicorbio.com This can be achieved through various methods, including homologous recombination or, more recently, using CRISPR/Cas9 technology, which allows for targeted mutagenesis. wikipedia.orgnih.govnih.govhamline.edu Knocking out the OCSBF1 gene in maize could potentially reveal its essential functions during plant development or in specific tissues by observing the resulting phenotypic changes in the plant.

Gene knockdown, in contrast, involves reducing the expression level of a gene, often in a temporary or tissue-specific manner. idtdna.comlicorbio.com Techniques like RNA interference (RNAi), using small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs), can target mRNA molecules for degradation or inhibit translation, thereby reducing protein levels. idtdna.comlicorbio.com Newer CRISPR-based methods using catalytically inactive Cas9 (dCas9) can also be used for gene knockdown by interfering with transcription. idtdna.com Applying gene knockdown approaches to OCSBF1 could allow for the study of its function without completely eliminating its expression, potentially revealing dose-dependent effects or functions that are masked in a full knockout. While gene knockout and knockdown are established techniques in maize research nih.govnih.govhamline.edu, specific published studies detailing the knockout or knockdown of the OCSBF1 gene and the resulting phenotypes were not found in the conducted searches.

Overexpression Studies

Overexpression studies involve increasing the production of a specific protein in a cell or organism. This is typically achieved by introducing extra copies of the gene encoding the protein, often under the control of a strong, constitutive, or tissue-specific promoter. Overexpressing OCSBF-1 in maize could help to elucidate its function by observing the effects of elevated protein levels on gene expression, development, or other physiological processes. For instance, overexpression of other bZIP transcription factors in plants has been shown to enhance tolerance to abiotic stresses like salt and drought. mdpi.com While overexpression is a common technique in plant molecular biology uu.nlkoreascience.krresearchgate.net, specific published research on the overexpression of this compound in maize was not found in the conducted searches. Such studies could potentially reveal new insights into the regulatory networks in which OCSBF-1 participates and its potential to influence agriculturally important traits.

Mutagenesis for Structure-Function Relationships

Mutagenesis is a technique used to introduce specific changes into the DNA sequence of a gene, leading to alterations in the amino acid sequence of the encoded protein. wikipedia.org By creating and studying mutant versions of OCSBF-1, researchers can investigate the contribution of specific amino acids or protein domains to its function, such as DNA binding, dimerization, or interaction with other proteins. Site-directed mutagenesis allows for precise changes to be made at specific positions within the gene. wikipedia.org

Given that OCSBF-1 contains a basic region important for DNA binding and a leucine zipper motif crucial for dimerization researchgate.netnih.govnih.gov, targeted mutagenesis of residues within these domains could provide detailed information about their roles in OCSBF-1 function. For example, mutations in the basic region could affect its ability to bind to ocs-elements, while mutations in the leucine zipper could disrupt its ability to form dimers, which is typically required for bZIP transcription factors to bind DNA effectively. nih.gov Early research on OCSBF-1 did investigate the effect of a truncated protein on DNA binding, providing some initial insights into the importance of the N-terminal region containing the bZIP domain. researchgate.netnih.govnih.gov Further systematic mutagenesis studies could pinpoint key residues involved in DNA recognition specificity, dimerization interfaces, or interactions with co-regulators. While mutagenesis is a fundamental tool in studying protein structure-function relationships wikipedia.orgplos.orguomustansiriyah.edu.iq, detailed published studies employing comprehensive mutagenesis specifically on OCSBF-1 to dissect its structure-function relationships were not found in the conducted searches.

Detailed Research Findings

Based on the available search results, the detailed research findings on OCSBF-1 primarily focus on its initial isolation, characterization, and expression pattern.

Isolation and Characterization: OCSBF-1 was isolated from maize as a protein that specifically binds to ocs-element sequences. researchgate.netnih.govnih.gov It was identified as a 21-kilodalton protein encoded by a single-copy, intronless gene. researchgate.netnih.govnih.gov

Expression Pattern: OCSBF-1 mRNA is differentially expressed in maize, with higher levels in actively dividing and differentiating cells in developing leaves, roots, and shoots. researchgate.netnih.govnih.gov

Structural Features: OCSBF-1 contains a basic region and a leucine zipper motif, characteristic of bZIP transcription factors. researchgate.netnih.govnih.gov

DNA Binding: OCSBF-1 binds specifically to ocs-element sequences and can also bind to animal AP-1 and CREB sites. researchgate.netnih.govnih.gov A truncated protein containing the N-terminal 76 amino acids retains DNA binding activity in vitro. researchgate.netnih.govnih.gov

Data Tables

Based on the available search results, specific quantitative data tables directly related to Cryo-EM data, gene knockout/knockdown phenotypes, overexpression levels and effects, or detailed mutagenesis binding affinities for OCSBF-1 were not found. The initial studies primarily presented qualitative or comparative data on mRNA expression levels and in vitro DNA binding.

An example of a potential data table that could be generated from research on OCSBF-1, based on the description of its differential expression, is shown below. However, this is illustrative based on the textual description rather than extracted from a specific published table in the search results.

Illustrative Data: Relative OCSBF-1 mRNA Levels in Maize Tissues

Maize TissueRelative OCSBF-1 mRNA Level (Arbitrary Units)
Basal Portion of Developing LeavesHigh (40-50x higher than apical)
Apical Portion of Developing LeavesLow
Young RootsHigh (Similar to basal leaves)
Young ShootsHigh (Similar to basal leaves)

Further research utilizing the advanced methodologies discussed would be expected to generate detailed quantitative data, such as resolution metrics from Cryo-EM, quantitative changes in target gene expression in knockout/knockdown or overexpression lines, or binding constants for mutant OCSBF-1 proteins.

Future Directions and Research Perspectives for Ocsbf 1 Protein

Elucidating the Full Regulatory Network of OCSBF-1 Protein

Understanding the complete regulatory network involving OCSBF-1 is a critical future direction. While it is known that OCSBF-1 binds to ocs-element sequences and acts as a transcription factor, its interactions with other proteins and regulatory elements within the plant cell remain to be fully mapped nih.govnih.govresearchgate.net. Future research should focus on identifying all target genes regulated by OCSBF-1 beyond those containing ocs-elements. This could involve techniques such as ChIP-seq (Chromatin Immunoprecipitation Sequencing) to identify genomic regions bound by OCSBF-1 in vivo. Furthermore, investigating protein-protein interactions of OCSBF-1 through methods like yeast two-hybrid screening or co-immunoprecipitation followed by mass spectrometry will help to identify its interaction partners, including other transcription factors, co-regulators, or components of signaling pathways. Given that bZIP factors often function as homo- or heterodimers, identifying the dimerization partners of OCSBF-1 is crucial for understanding its diverse regulatory roles ebi.ac.uk. Elucidating this network will provide a comprehensive picture of how OCSBF-1 integrates into cellular signaling and regulatory cascades, particularly in response to developmental cues and environmental stimuli. Research into regulatory networks often involves integrating data from multiple sources to predict and refine interactions plos.org.

Understanding Context-Dependent Functions and Specificity

The function and specificity of transcription factors like OCSBF-1 can be highly context-dependent, influenced by factors such as cell type, developmental stage, and environmental conditions researchgate.netmdpi.com. Although OCSBF-1 expression has been observed to be differential in maize, with high levels in actively dividing and meristematic cells, a detailed understanding of how this differential expression and other cellular contexts influence its binding specificity and regulatory outcomes is needed nih.govnih.gov. Future studies should investigate OCSBF-1 activity in various plant tissues and developmental stages using techniques like reporter gene assays or analysis of target gene expression in different cellular contexts. Understanding the molecular basis of its binding specificity, including how it discriminates between similar DNA sequences or how post-translational modifications might affect its binding affinity and interaction with other proteins, is also essential researchgate.netmdpi.com. This could involve in vitro binding assays with modified this compound or DNA sequences, and analysis of post-translational modifications under different conditions.

Integration of Multi-Omics Data for Systems-Level Understanding

A systems-level understanding of OCSBF-1 function requires the integration of multi-omics data. This approach combines data from genomics, transcriptomics, proteomics, and metabolomics to provide a holistic view of biological processes biorxiv.orgmdpi.comgenexplain.comnih.gov. Future research should integrate OCSBF-1 gene expression data (transcriptomics) with proteomic data on this compound levels and modifications, as well as data on the expression of its target genes and the resulting metabolic changes. Techniques such as RNA-seq, quantitative proteomics, and metabolomics performed on different plant tissues or under various conditions known to affect OCSBF-1 expression could provide valuable insights biorxiv.orgnih.gov. Integrating these diverse datasets using bioinformatics and computational approaches can help to identify key pathways and processes regulated by OCSBF-1, reveal potential feedback loops, and uncover previously unappreciated roles of this protein in plant growth, development, and stress responses biorxiv.orgmdpi.comgenexplain.comnih.gov. Multi-omics integration is crucial for moving beyond correlations to causal insights in complex biological systems genexplain.com.

Advanced Structural and Biophysical Characterization

Detailed structural and biophysical characterization of this compound is necessary to understand the molecular mechanisms underlying its function. While it is known to contain a basic region and a leucine (B10760876) zipper motif, higher-resolution structural information is lacking nih.govnih.govresearchgate.net. Future studies should aim to determine the three-dimensional structure of OCSBF-1, both in isolation and in complex with its DNA targets and interacting proteins, using techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, or cryo-electron microscopy proceedings.sciencemdc-berlin.deconceptlifesciences.comnih.govoptimumscience.org. Biophysical methods, such as Circular Dichroism (CD) spectroscopy, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC), can provide insights into its conformational stability, binding kinetics, and thermodynamics of interactions with DNA and other molecules proceedings.sciencemdc-berlin.deconceptlifesciences.comnih.govoptimumscience.org. Understanding the structure-function relationship will be crucial for manipulating OCSBF-1 activity for biotechnological applications mdc-berlin.de.

Biotechnological Applications and Crop Improvement Strategies Based on this compound Pathways

Given its role as a transcription factor and its expression pattern, OCSBF-1 and its associated pathways hold potential for biotechnological applications, particularly in crop improvement allea.orghansrajcollege.ac.in. Future research should explore strategies to modulate OCSBF-1 expression or activity to enhance desirable traits in crops. For instance, investigating the role of OCSBF-1 in stress responses could lead to developing crops with improved tolerance to abiotic or biotic stresses scispace.com. Manipulating OCSBF-1 levels or its interaction with target genes through genetic engineering or genome editing techniques could be explored to enhance growth, yield, or nutritional content in maize and other crops allea.orghansrajcollege.ac.in. Understanding the OCSBF-1 regulatory network and context-dependent functions will be crucial for designing targeted interventions with minimal off-target effects. Research in this area could involve developing transgenic plants with altered OCSBF-1 expression or using CRISPR-Cas systems to modify ocs-elements or the OCSBF-1 gene itself allea.org.

Q & A

Q. What is the functional role of OCSBF-1 in plant proline metabolism, and how can this be experimentally validated?

OCSBF-1 is a transcription factor (TF) hypothesized to regulate proline biosynthesis and catabolism under abiotic stress. Computational analyses using F-Match and Composite Module Analysis (CMA) revealed overrepresentation of OCSBF-1 binding sites in promoters of proline metabolic genes, suggesting its role in transcriptional regulation . To validate this:

  • Promoter-reporter assays (e.g., luciferase/GUS fusions) can test OCSBF-1 binding activity.
  • Electrophoretic Mobility Shift Assays (EMSAs) confirm direct DNA binding using purified OCSBF-1 protein.
  • Knockout/mutant studies (e.g., CRISPR-Cas9) in plants can assess phenotypic changes in proline accumulation under stress.

Q. What computational tools are recommended for identifying OCSBF-1 binding motifs in promoter regions?

  • F-Match Analysis : Compares TF binding site frequencies in target gene promoters against background sequences to identify overrepresented motifs (e.g., OCSBF-1 in proline biosynthesis genes) .
  • Composite Module Analysis (CMA) : Detects co-occurring TF binding sites (e.g., OCSBF-1 with O2 or MYBAS1), indicating combinatorial regulatory mechanisms .
  • BLAST Homology Analysis : Identifies evolutionary conservation of OCSBF-1 homologs (e.g., Arabidopsis AtbZIP53/AtbZIP2) to infer functional roles .

Advanced Research Questions

Q. How can researchers resolve contradictions in OCSBF-1 binding specificity across different experimental models?

Discrepancies may arise from tissue-specific TF activity, stress conditions, or methodological differences. Strategies include:

  • Iterative Validation : Combine in silico predictions (e.g., CMA) with in vivo techniques like Chromatin Immunoprecipitation Sequencing (ChIP-seq) to confirm binding under specific stress conditions .
  • Orthogonal Assays : Use Yeast One-Hybrid (Y1H) and Dual-Luciferase systems to cross-validate interactions .
  • Contextual Analysis : Compare promoter architectures (e.g., presence of co-factors like O2 or MYBAS1) across species to identify conserved regulatory logic .

Q. What experimental designs are optimal for studying OCSBF-1’s interaction with other TFs in stress responses?

OCSBF-1 likely functions in heterodimers with bZIP family TFs (e.g., O2). Key approaches:

  • Co-Immunoprecipitation (Co-IP) : Validate protein-protein interactions in stress-treated plant tissues .
  • Bimolecular Fluorescence Complementation (BiFC) : Visualize dimerization in living cells .
  • Gene Co-expression Networks : Integrate RNA-seq data to identify co-regulated genes and potential partners .

Q. How can researchers address inconsistent findings in OCSBF-1’s role across plant species?

  • Phylogenetic Footprinting : Compare promoter regions of proline metabolism genes in monocots vs. dicots to identify conserved OCSBF-1 binding motifs .
  • Cross-Species Complementation : Express OCSBF-1 homologs (e.g., AtbZIP53) in mutant lines of divergent species to test functional conservation .
  • Stress-Gradient Experiments : Systematically vary stress intensity (e.g., salinity, drought) to identify threshold-dependent regulatory effects .

Q. What methodologies are critical for elucidating OCSBF-1’s evolutionary conservation and divergence?

  • Domain-Swap Experiments : Replace OCSBF-1’s DNA-binding or effector domains with those from homologs (e.g., AtbZIP53) to test functional redundancy .
  • Cis-Regulatory Element Mining : Use tools like PLACE or PlantPAN to identify lineage-specific promoter motifs associated with OCSBF-1 .
  • Population Genomics : Analyze natural variation in OCSBF-1 binding sites across ecotypes to link polymorphisms to proline-related phenotypes .

Methodological Notes

  • Data Transparency : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for sharing promoter sequences, ChIP-seq datasets, and mutant phenotypes .
  • Statistical Rigor : Use multiple hypothesis testing corrections (e.g., Bonferroni) when analyzing overrepresented TF binding sites .
  • Reproducibility : Document experimental conditions (e.g., stress duration, growth stages) to enable cross-study comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.